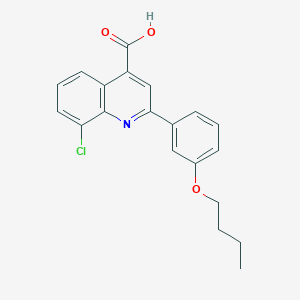

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline carboxylic acids This compound is characterized by the presence of a butoxyphenyl group at the 2-position, a chlorine atom at the 8-position, and a carboxylic acid group at the 4-position of the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3-butoxybenzene reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced via carboxylation of the corresponding quinoline derivative using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Applications De Recherche Scientifique

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

- 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

- (3-Butoxyphenyl)amine

Uniqueness

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is unique due to the specific positioning of the butoxyphenyl group, chlorine atom, and carboxylic acid group on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is a quinoline derivative with notable potential in medicinal chemistry. Its unique structural features, including a butoxyphenyl group and a chloro substituent, suggest diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN1O2, with a molecular weight of 355.81 g/mol. The compound features:

- A quinoline ring system.

- A butoxy group at the 3-position.

- A chloro group at the 8-position.

- A carboxylic acid functional group at the 4-position.

This arrangement contributes to its reactivity and potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been suggested that this compound can inhibit certain enzymes involved in microbial growth, indicating potential antimicrobial properties . The exact pathways affected can vary based on the biological context, but it likely involves modulation of enzyme activity or receptor binding.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a range of biological activities. Here are some key findings related to this compound:

Antimicrobial Activity

Studies have shown that quinoline derivatives can inhibit bacterial growth, potentially through interference with DNA replication or protein synthesis mechanisms. The presence of the chloro group may enhance this activity by increasing lipophilicity, allowing better penetration into microbial membranes.

Anticancer Potential

Quinoline derivatives are also investigated for their anticancer properties. For instance, structural analogs have demonstrated inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further exploration .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted phenyl precursors with chlorinated quinoline intermediates. For example, analogous compounds (e.g., 7-chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid) are synthesized via cyclization of nitro-substituted dihydroquinoline precursors followed by oxidation and hydrolysis . Key parameters include:

- Reagent stoichiometry : Excess carboxylic acid derivatives (e.g., pyruvic acid) may improve cyclization efficiency.

- Catalytic conditions : Acidic catalysts (e.g., polyphosphoric acid) are often used to promote lactamization or ring closure .

- Temperature control : Reactions are typically conducted at 70–80°C to balance reaction rate and byproduct formation .

- Critical Note : Impurities from incomplete chlorination or butoxy group substitution require rigorous purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the quinoline backbone and substituent positions. For example, aromatic protons in the 3-butoxyphenyl group resonate at δ 7.2–8.1 ppm, while the carboxylic acid proton appears as a broad peak near δ 12–13 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C20H17ClNO3: 354.0896).

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves stereochemistry and intermolecular interactions, though crystal growth may require slow evaporation from dimethylformamide/water mixtures .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates are generated .

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation. Keep in a cool, dry, ventilated area away from ignition sources .

- Spill Management : Neutralize spills with dry chemical absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify common impurities, such as unreacted 8-chloroquinoline intermediates or over-chlorinated byproducts .

- Dynamic NMR : Variable-temperature NMR can clarify peak splitting caused by rotational isomerism in the butoxyphenyl group .

- Isotopic Labeling : 15N or 13C-labeled precursors help assign ambiguous peaks in crowded aromatic regions .

Q. What computational strategies predict the reactivity of this compound in novel coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the 4-carboxylic acid group may act as a hydrogen-bond donor, directing regioselectivity in Suzuki-Miyaura couplings .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

- Docking Studies : If targeting biological activity, dock the compound into protein active sites (e.g., kinase domains) to predict binding modes .

Q. How can X-ray crystallography be optimized for this compound’s crystal structure determination?

- Methodological Answer :

- Crystal Growth : Use solvent diffusion (e.g., layering hexane over a DMSO solution) to obtain high-quality crystals. Additive screening (e.g., 1% acetic acid) may improve crystal morphology .

- Data Collection : At synchrotron facilities, collect high-resolution (<1.0 Å) data to resolve light atoms (e.g., oxygen in the carboxylic group).

- Refinement : SHELXL is preferred for anisotropic displacement parameters and hydrogen-bond network analysis. Twinning or disorder in the butoxy chain may require constraints during refinement .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in graded solvent systems (e.g., DMSO, THF, chloroform) using UV-Vis spectroscopy to quantify saturation points.

- pH-Dependent Studies : The carboxylic acid group’s ionization (pKa ~3–4) increases solubility in alkaline buffers (e.g., pH 9.0 phosphate) .

- Literature Cross-Validation : Compare findings with structurally similar compounds (e.g., 8-chloroquinoline-4-carboxylic acid derivatives) to identify trends .

Propriétés

IUPAC Name |

2-(3-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-2-3-10-25-14-7-4-6-13(11-14)18-12-16(20(23)24)15-8-5-9-17(21)19(15)22-18/h4-9,11-12H,2-3,10H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOONTWTQFNHIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.